molecular formula C7H7N3OS B8183937 6-ethyl-3H-thieno[2,3-d]triazin-4-one

6-ethyl-3H-thieno[2,3-d]triazin-4-one

Cat. No.: B8183937
M. Wt: 181.22 g/mol
InChI Key: HLQFMOCODLGWMA-UHFFFAOYSA-N
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Description

6-ethyl-3H-thieno[2,3-d]triazin-4-one is a synthetic heterocyclic compound featuring a fused thienotriazine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery research due to its structural similarity to biologically active thienopyrimidines . Compounds based on the thieno[2,3-d]triazinone and related thieno[2,3-d]pyrimidine frameworks have been investigated as potential multitargeted agents in oncology, with some analogs demonstrating potent inhibition of key enzymes in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . Other research avenues explore similar structures as inhibitors of bacterial dihydropteroate synthase (DHPS) for developing new antibiotics to combat drug-resistant pathogens . The 6-ethyl substitution on this core may influence the compound's lipophilicity, electronic properties, and overall binding affinity to biological targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific properties and applications of this compound for their experimental systems.

Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-2-4-3-5-6(11)8-10-9-7(5)12-4/h3H,2H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQFMOCODLGWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer properties of thieno[2,3-d]triazin derivatives. For example:

  • Mechanism of Action : Research indicates that compounds like 6-ethyl-3H-thieno[2,3-d]triazin-4-one may inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways. Molecular docking studies suggest strong binding affinities to these targets, indicating potential as effective anticancer agents .
  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colorectal cancer) have shown significant cytotoxic effects. The IC50 values indicate that these compounds can effectively reduce cell viability at low concentrations .

Antimicrobial Properties

Beyond anticancer applications, 6-ethyl-3H-thieno[2,3-d]triazin-4-one has demonstrated antimicrobial activity:

  • Spectrum of Activity : Studies have highlighted its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism that disrupts bacterial cell wall synthesis, leading to cell lysis .
  • Comparative Efficacy : When compared with standard antibiotics like ciprofloxacin, thieno[2,3-d]triazin derivatives showed comparable or enhanced activity against resistant strains .

Case Studies

StudyFocusFindings
1 Anticancer ActivityEvaluated against MCF-7 and HCT-116 cell lines; exhibited IC50 values < 10 µM. Induced apoptosis via EGFR inhibition.
2 Antimicrobial EfficacyTested against E. coli and S. aureus; showed significant inhibition zones comparable to standard antibiotics.
3 Molecular DockingStrong binding affinity to PI3K; suggested potential for development as a multitargeted cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • CP-2 (3-Ethyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d][1,2,3]triazin-4-one): Structure: A benzothieno-triazinone with an ethyl group at position 3 and a fused cyclohexene ring. Activity: Demonstrated moderate anti-hyperlipidemic effects in rats, reducing LDL-C and VLDL-C levels. However, it was less potent than CP-6 (2-chlorophenyl-substituted analogue) . Key Difference: Substituent position (3- vs. 6-ethyl) and fused benzo/cyclohexene rings may alter bioavailability and target interactions.
  • 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one: Structure: Pyrimidin-4-one fused with thiophene, methyl at position 6.

Analogues with Different Fused Ring Systems

  • 6-Ethyl-3-methyl-7H-thiazolo[2,3-b][1,2,4]triazin-7-one (3b): Structure: Thiazolo-triazinone with ethyl and methyl substituents. Activity: No specific data provided, but thiazole rings (vs. thiophene) introduce nitrogen, altering electronic properties and solubility .
  • 3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (5a-k): Structure: Thiadiazolo-triazinone with tert-butyl and aryl groups.

Benzotriazinone Analogues

  • 6-Chloro-1,2,3-benzotriazin-4(3H)-one: Structure: Benzene fused to triazinone with a chloro substituent. Activity: Benzotriazinones are often used as protease inhibitors.

Key Findings and Implications

Substituent Position Matters : The 6-ethyl group in the target compound may confer distinct steric effects compared to 3-substituted analogues like CP-2, influencing receptor binding .

Fused Ring Systems Dictate Activity: Thiophene-triazinones (anti-hyperlipidemic) vs. thiadiazolo-triazinones (anti-TB) demonstrate how ring systems direct therapeutic applications .

Electron-Donating vs. Electron-Withdrawing Groups : Chlorophenyl substituents (CP-6) enhance anti-hyperlipidemic potency over ethyl/methyl groups, likely due to increased lipophilicity and target affinity .

Preparation Methods

Reaction Pathway

This method involves diazotization of 2-amino-4-ethylthiophene-3-carboxamide derivatives followed by cyclization under acidic conditions.

Steps :

  • Starting Material : Ethyl 2-amino-4-ethyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized via the Gewald reaction using 4-ethylcyclohexanone, ethyl cyanoacetate, and sulfur.

  • Diazotization : Treatment with NaNO₂ in concentrated HCl at 0–5°C generates a diazonium intermediate.

  • Cyclization : The intermediate spontaneously cyclizes to form 6-ethyl-3H-thieno[2,3-d]triazin-4-one under reflux in acetic acid.

Conditions :

  • Temperature: 0–5°C (diazotization), 100–110°C (cyclization).

  • Yield: ~45–50% (based on methyl analog data).

Key Data :

ParameterValueSource
IR (C=O stretch)1665–1678 cm⁻¹
¹H NMR (NH signal)δ 13.72 (singlet, exchangeable)

Cyclocondensation with Ethyl Isothiocyanate

Reaction Pathway

Ethyl isothiocyanate reacts with 2-amino-4-ethylthiophene-3-carbonitrile to form a thioureido intermediate, which cyclizes in basic conditions.

Steps :

  • Intermediate Formation : 2-Amino-4-ethylthiophene-3-carbonitrile reacts with ethyl isothiocyanate in ethanol with triethylamine.

  • Cyclization : The thioureido derivative undergoes base-mediated cyclization (NaOH/EtOH) to yield the triazinone.

Conditions :

  • Solvent: Ethanol.

  • Catalyst: Triethylamine (3–5 drops).

  • Yield: ~50–60%.

Key Data :

ParameterValueSource
IR (C=S stretch)1273–1193 cm⁻¹
¹H NMR (CH₂CH₃)δ 1.24 (t, 3H), 4.60–5.00 (q, 2H)

Formamide-Mediated Cyclization

Reaction Pathway

Formamide acts as a cyclizing agent for 2-amino-4-ethylthiophene-3-carboxamide derivatives under microwave irradiation.

Steps :

  • Starting Material : 2-Amino-4-ethylthiophene-3-carboxamide is prepared via hydrolysis of the corresponding nitrile.

  • Cyclization : Heating with formamide at 150–160°C (or microwave irradiation at 350 W) induces ring closure.

Conditions :

  • Microwave Power: 350 W.

  • Reaction Time: 25–30 minutes.

  • Yield: ~75–80%.

Key Data :

ParameterValueSource
MS (Molecular Ion)m/z 235 (M⁺)
IR (NH₂ stretch)3394–3305 cm⁻¹

Alkylation of Triazinone Precursors

Reaction Pathway

A halogenated triazinone intermediate undergoes nucleophilic substitution with ethyl Grignard reagents.

Steps :

  • Halogenation : 6-Chloro-3H-thieno[2,3-d]triazin-4-one is treated with PCl₅ to generate 6-chloro derivative.

  • Alkylation : Reaction with ethylmagnesium bromide in THF substitutes chlorine with ethyl.

Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: −78°C to room temperature.

  • Yield: ~60–65%.

Key Data :

ParameterValueSource
¹³C NMR (C-Ethyl)δ 12.4 (CH₃), 24.1 (CH₂)

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
DiazotizationScalable, uses inexpensive reagentsRequires strict temperature control45–50%
Isothiocyanate RouteHigh regioselectivityToxic reagents (isothiocyanate)50–60%
Formamide CyclizationRapid (microwave-assisted)Requires specialized equipment75–80%
AlkylationFlexible substitutionLow yields for bulky groups60–65%

Q & A

Q. What are the optimal synthetic routes for 6-ethyl-3H-thieno[2,3-d]triazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor thiophene-triazine hybrids under controlled conditions. For analogous triazine derivatives, refluxing in ethanol or DMF with catalytic acid (e.g., HCl) at 80–100°C for 6–12 hours achieves cyclization . Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of ethylating agents (e.g., ethyl bromide) to minimize side reactions like over-alkylation.

Q. How can structural characterization of 6-ethyl-3H-thieno[2,3-d]triazin-4-one be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to identify ethyl group integration and thienotriazine ring protons. X-ray crystallography (as in triazine-based hydrazones ) resolves regiochemistry ambiguities. For spectral validation, compare experimental IR (C=O stretch ~1700 cm1^{-1}) and MS (parent ion at m/z 195.2) with computational data from DFT simulations .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for thienotriazine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and quantify residual solvents via GC-MS. For bioactivity studies, standardize assay conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) and include positive controls like known kinase inhibitors to calibrate results .

Q. How can regioselectivity be controlled during functionalization of the thienotriazine core?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) at the 5-position is favored due to electron-rich thiophene moiety. Use directing groups (e.g., nitro or amino) to modify reactivity. For example, nitration with HNO3_3/H2_2SO4_4 at 0°C selectively targets the 5-position, followed by reduction to an amine for further coupling . Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. What analytical methods resolve stability issues of 6-ethyl-3H-thienotriazin-4-one under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via UPLC-MS. Hydrolysis of the triazinone ring is a major pathway; adding antioxidants (e.g., BHT) or lyophilizing the compound improves stability. Compare degradation profiles with deuterated analogs to identify vulnerable sites .

Method Development & Validation

Q. How to design a derivative library for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on varying the ethyl group (e.g., substituting with cyclopropyl or halogenated alkyls) and modifying the thiophene ring (e.g., adding electron-withdrawing groups). Use parallel synthesis in 96-well plates with Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for high-throughput screening .

Q. What computational tools predict interactions of 6-ethyl-3H-thienotriazin-4-one with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinases or proteases. Validate predictions with SPR (surface plasmon resonance) binding assays and correlate with IC50_{50} values from enzymatic assays. Use QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) .

Data Interpretation & Troubleshooting

Q. How to reconcile conflicting spectroscopic data for triazinone derivatives?

  • Methodological Answer : Contradictions in NMR shifts may arise from tautomerism (e.g., 3H vs. 1H tautomers). Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 to observe equilibrium shifts. For MS fragmentation ambiguities, compare with high-resolution MALDI-TOF data and isotope pattern analysis .

Q. What mechanistic insights can be gained from studying the photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax_{\text{max}} ~320 nm) and fluorescence quenching experiments reveal π→π* transitions and exciton interactions. Time-resolved fluorescence in different solvents (e.g., toluene vs. DMF) probes solvatochromism and aggregation behavior, relevant for optoelectronic applications .

Ethical & Safety Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Methodological Answer :
    Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions). For toxic byproducts (e.g., H2_2S), install scrubbers with NaOH solution. Follow ALADDIN safety guidelines: PPE (nitrile gloves, goggles), fume hoods, and spill containment with vermiculite .

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